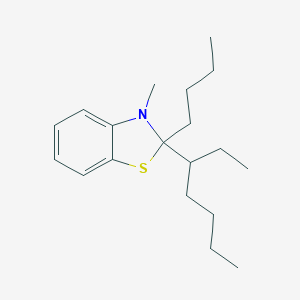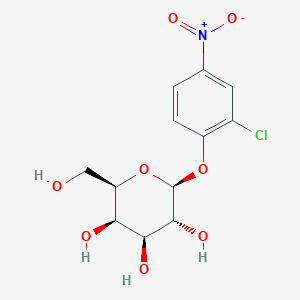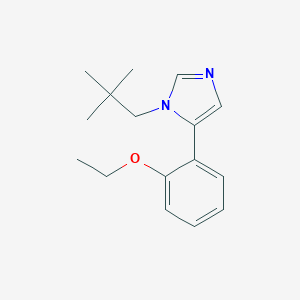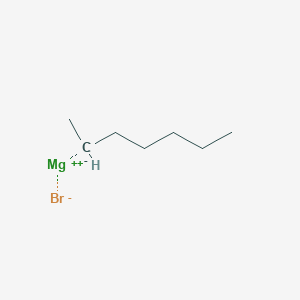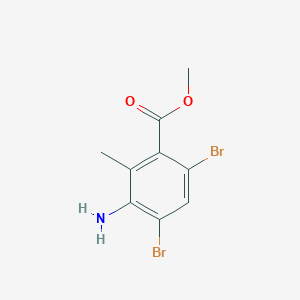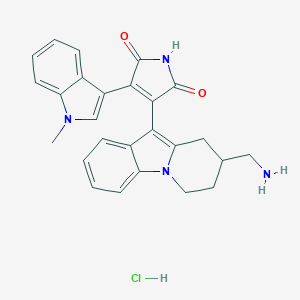
Bisindolylmaleimide X hydrochloride
Descripción general
Descripción
Bisindolylmaleimide X hydrochloride is a selective inhibitor of Protein Kinase C (PKC), and it also inhibits Cyclin-dependent kinase 2 (Cdk2) and Glycogen synthase kinase-3 beta (GSK-3β) . It is potent, cell-permeable, reversible, ATP-competitive, and selective .
Synthesis Analysis
Bisindolylmaleimides (BIMs) are widely recognized for their activity against protein kinases and can be highly functionalized or chemically manipulated. This provides the opportunity to generate novel analogues and derivatives with unique biological profiles . The synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .Molecular Structure Analysis
The molecular formula of Bisindolylmaleimide X hydrochloride is C26H25ClN4O2 . The InChI string isInChI=1S/C26H24N4O2.ClH/c1-29-14-18 (16-6-2-4-8-19 (16)29)23-24 (26 (32)28-25 (23)31)22-17-7-3-5-9-20 (17)30-11-10-15 (13-27)12-21 (22)30;/h2-9,14-15H,10-13,27H2,1H3, (H,28,31,32);1H .
Aplicaciones Científicas De Investigación
Protein Kinase C (PKC) Inhibitor
Bisindolylmaleimide X hydrochloride is widely recognized as a strong and selective protein kinase C (PKC) inhibitor . It has been used in chemotaxis assays to inhibit protein kinase C and to study its effects on the expression of EGR1, NAB2, ZEBRA, and Rta .
Superoxide Burst Reduction
This compound can reduce the superoxide burst caused by various agonists in neutrophils . This suggests its potential application in the study of immune responses and inflammation.
Expression of Kinase-Insert Domain-Containing Receptor (KDR)
Bisindolylmaleimide X hydrochloride has been used in culture to study its effects on the expression of the kinase-insert domain-containing receptor (KDR)-B1 . This could be significant in the field of angiogenesis and vascular biology.
Protein Kinase Cθ (PKCθ)-M1a Expression
The compound has also been used to study its effects on the expression of protein kinase Cθ (PKCθ)-M1a . This could have implications in the study of T cell activation and immune responses.
Effects on Cell Yield in Baculovirus (BV)-Infected Insect Cells
Research has been conducted to study the effects of Bisindolylmaleimide X hydrochloride on cell yield in baculovirus (BV)-infected insect cells . This could be relevant in the field of virology and cell biology.
Precursor for Indolocarbazoles
Bisindolylmaleimide (BIM)-type compounds, including Bisindolylmaleimide X, are commonly the immediate synthetic precursors of indolocarbazoles . This makes them more flexible and drug-like, and important in the synthesis of the indolocarbazole compound class .
Inhibition of Calcium Signalling
While BIMs are widely recognized as protein kinase inhibitors, other modes of activity have been reported, including the inhibition of calcium signalling . This suggests potential applications in the study of cellular signalling pathways.
Antimicrobial Activity
Bisindolylmaleimides, including Bisindolylmaleimide X, have been reported to exhibit antimicrobial activity . This could be significant in the development of new antimicrobial agents.
Mecanismo De Acción
Target of Action
Bisindolylmaleimide X hydrochloride is a potent and selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Bisindolylmaleimide X hydrochloride inhibits PKC by interacting with its catalytic subunit . The inhibition is competitive with ATP , meaning that the compound competes with ATP for binding to the active site of the PKC enzyme . Studies indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .
Biochemical Pathways
Bisindolylmaleimides are used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . By inhibiting PKC, Bisindolylmaleimide X hydrochloride can affect these signaling pathways, leading to downstream effects such as the reduction of the superoxide burst caused by various agonists in neutrophils .
Pharmacokinetics
It is known that stock solutions of the compound can be prepared in dmso , suggesting that it has good solubility in organic solvents.
Result of Action
Bisindolylmaleimide X hydrochloride inhibits PKC within intact platelets and T cells . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases . This suggests that the compound has significant effects at the molecular and cellular levels, influencing cell signaling, immune response, and cell survival.
Action Environment
The compound is sensitive to light and is typically stored at -20°C . These factors suggest that the stability, efficacy, and action of Bisindolylmaleimide X hydrochloride can be influenced by environmental conditions such as light exposure and temperature.
Direcciones Futuras
Bisindolylmaleimide-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They are widely recognized as protein kinase inhibitors, but other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Therefore, it is imperative to discover new chemical entities to address new targets .
Propiedades
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide X hydrochloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

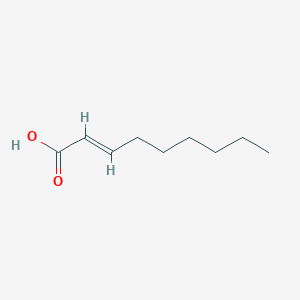

![Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B52315.png)



